4-(Dimethyloxidoamino)butanoic Acid
Description
4-(Dimethyloxidoamino)butanoic Acid is a substituted butanoic acid derivative characterized by a dimethyloxidoamino (-N⁺(O⁻)(CH₃)₂) group at the 4-position. Below, we compare its hypothesized properties with structurally related compounds.
Properties
CAS No. |
80817-83-0 |
|---|---|
Molecular Formula |
C₆H₁₃NO₃ |
Molecular Weight |
147.17 |
Synonyms |
4-(Dimethylamino)butanoic Acid N-Oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Comparative Analyses
Reactivity and Stability
- 4-(Dimethyloxidoamino)butanoic Acid: The dimethyloxidoamino group likely confers redox activity or pH-dependent solubility. Similar to BC204 (a stable caged compound), it may exhibit controlled degradation under specific conditions (e.g., UV light or acidic environments) .
- 2,4-DB: The chlorophenoxy group enhances lipophilicity, enabling herbicidal activity by mimicking plant auxins .
- Boc-protected analog (): The tert-butoxycarbonyl group stabilizes the amino group during synthetic processes, preventing unwanted side reactions .
Physicochemical Properties
- Solubility : Polar groups (e.g., -OH in MHA, -CO₂H in all compounds) enhance water solubility, while aryl or alkoxy groups (e.g., in 2,4-DB) increase hydrophobicity .
- Melting Points: Aromatic analogs (e.g., 4-(4-bromophenyl)butanoic acid, ) exhibit higher melting points (~67°C) due to crystalline packing, compared to aliphatic derivatives .
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